molecular formula C10H13NO2 B4593488 4-ethoxy-3-methylbenzamide

4-ethoxy-3-methylbenzamide

Cat. No.: B4593488
M. Wt: 179.22 g/mol
InChI Key: LWAAZFZFQSJYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-methylbenzamide is a substituted benzamide derivative featuring an ethoxy group (-OCH₂CH₃) at the para position and a methyl group (-CH₃) at the meta position of the aromatic ring. This compound is structurally related to other benzamide derivatives, which are widely studied for their pharmacological and material science applications, such as enzyme inhibition, antimicrobial activity, and polymer synthesis . Its properties and applications are often inferred from structurally similar compounds, such as 4-methoxybenzamide and other substituted benzamides.

Properties

IUPAC Name

4-ethoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAAZFZFQSJYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methylbenzamide typically involves the acylation of 4-ethoxy-3-methylbenzoic acid with ammonia or an amine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: 4-ethoxy-3-methylbenzoic acid.

    Reduction: 4-ethoxy-3-methylbenzylamine.

    Substitution: 4-ethoxy-3-methyl-2-nitrobenzamide (nitration), 4-ethoxy-3-methyl-2-bromobenzamide (bromination).

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethoxy and methyl substituents on the benzamide scaffold influence its physicochemical behavior. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
4-Ethoxy-3-methylbenzamide 4-ethoxy, 3-methyl Not reported Not reported Inferred: Moderate in ethanol
4-Methoxybenzamide 4-methoxy 151.17 164–167 Soluble in alcohol; slightly soluble in water
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide 3-hydroxy, 4-methoxy, N,N-dimethyl Not reported Not reported Inferred: Enhanced solubility in polar solvents
N-(4-Hydroxy-3-methoxybenzyl)benzamide 4-hydroxy, 3-methoxy, benzylamide Not reported Not reported Likely low water solubility due to aromatic groups

Key Observations :

  • Ethoxy vs.
  • Methyl Substituent : The 3-methyl group introduces steric hindrance, which may affect binding interactions in biological systems compared to unsubstituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.